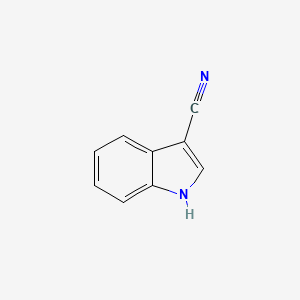

3-Cyanoindole

説明

Structure

3D Structure

特性

IUPAC Name |

1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIFTAQVXHNVRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282208 | |

| Record name | 3-Cyanoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5457-28-3 | |

| Record name | Indole-3-carbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyanoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 3-Cyanoindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanoindole, also known as 1H-indole-3-carbonitrile, is a vital heterocyclic organic compound that has garnered significant interest within the scientific community. Its unique molecular architecture, characterized by an indole ring system substituted with a nitrile group at the C3 position, imparts a range of chemical properties that make it a valuable precursor and intermediate in the synthesis of numerous biologically active molecules. This technical guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and reactivity of this compound, with a focus on experimental data and methodologies relevant to researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and analysis.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆N₂ | [1] |

| Molecular Weight | 142.16 g/mol | |

| Appearance | Light brown or light yellow powder | |

| Melting Point | 179-182 °C | |

| Boiling Point | 350 °C at 760 mmHg | |

| Solubility | Insoluble in water | [2] |

| CAS Number | 5457-28-3 |

Molecular Structure and Spectroscopic Data

The structural elucidation of this compound is paramount for understanding its reactivity and interactions with biological targets. The following sections detail its key spectroscopic features.

Spectroscopic Data Summary

| Spectroscopic Technique | Key Peaks/Signals |

| ¹H NMR | δ ~8.2 (br s, 1H, NH), δ ~7.8 (d, 1H), δ ~7.5 (d, 1H), δ ~7.3 (m, 2H) |

| ¹³C NMR | δ ~136, 129, 125, 123, 122, 120, 118, 112, 87 |

| Infrared (IR) Spectroscopy | ~3300-3400 cm⁻¹ (N-H stretch), ~2220 cm⁻¹ (C≡N stretch), ~1600-1450 cm⁻¹ (C=C aromatic stretch) |

| Mass Spectrometry (MS) | m/z 142 (M⁺), 115, 89 |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section provides protocols for the synthesis and a key reaction of this compound.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the direct cyanation of indole.

Protocol: Synthesis of this compound from Indole using Chlorosulfonyl Isocyanate

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve indole (1 equivalent) in anhydrous acetonitrile.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add chlorosulfonyl isocyanate (1.05 equivalents) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

-

Workup: Quench the reaction by the slow addition of water. The product will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Reactivity: Regiospecific Bromination

This compound undergoes electrophilic aromatic substitution. A notable reaction is its regiospecific bromination.[2]

Protocol: Bromination of this compound

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Reagent Addition: To the stirred solution, add N-bromosuccinimide (NBS) (1 equivalent) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chemical Structure and Reactivity

Molecular Structure

Caption: Molecular structure of this compound.

Mechanism of Electrophilic Bromination

The electrophilic bromination of this compound proceeds via a classic electrophilic aromatic substitution mechanism. The electron-withdrawing nature of the cyano group at the C3 position deactivates the pyrrole ring towards electrophilic attack. However, the benzene ring remains susceptible to substitution.

Caption: Mechanism of electrophilic bromination.

Biological Activity and Signaling Pathways

While this compound itself is primarily utilized as a synthetic intermediate, its derivatives have been extensively studied for their biological activities, particularly as kinase inhibitors. The indole scaffold is a common feature in many kinase inhibitors, and the introduction of a cyano group can influence binding affinity and selectivity.

Derivatives of this compound have been shown to inhibit various kinases involved in cell signaling pathways crucial for cell growth, proliferation, and survival. These pathways are often dysregulated in diseases such as cancer and inflammatory disorders.

Potential Signaling Pathway Modulation by this compound Derivatives

Several key signaling pathways have been identified as targets for indole-based compounds, suggesting potential areas of investigation for novel this compound derivatives.

Caption: Potential signaling pathway modulation.

For instance, some indole derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, which is a central regulator of cell metabolism, growth, and survival.[3] Dysregulation of this pathway is a hallmark of many cancers. Additionally, the NF-κB signaling pathway, a key regulator of inflammation and immune responses, has been identified as a target for some indole-based compounds.[4][5] The development of this compound derivatives as specific inhibitors of kinases within these pathways represents a promising avenue for novel therapeutic agents.

Conclusion

This compound is a versatile and valuable molecule in the landscape of organic and medicinal chemistry. Its well-defined chemical properties, coupled with its reactivity and potential for derivatization, make it an important building block for the synthesis of complex and biologically active compounds. This guide provides a foundational understanding of its core characteristics to aid researchers and professionals in their pursuit of novel scientific discoveries and therapeutic innovations. Further exploration into the specific biological targets and signaling pathways modulated by novel this compound derivatives is a promising area for future research.

References

- 1. This compound | C9H6N2 | CID 230282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5457-28-3 [chemicalbook.com]

- 3. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Substituted Cyanoindoline Derivatives as MAP3K14 Kinase Inhibitors for the Treatment of Cancer and Autoimmune Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Cyanoindole (CAS 5457-28-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyanoindole (CAS 5457-28-3), also known as 1H-Indole-3-carbonitrile, is a pivotal heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it a valuable scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, detailed synthesis protocols, extensive spectroscopic data, and its crucial role as a precursor in the development of potent enzyme inhibitors. The information presented herein is intended to serve as a foundational resource for researchers engaged in drug discovery and development, as well as for scientists exploring the applications of indole-based compounds.

Physicochemical and Spectroscopic Data

A thorough characterization of this compound is essential for its effective utilization in research and synthesis. The following tables summarize its key physical properties and detailed spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5457-28-3 | [1][2][3] |

| Molecular Formula | C₉H₆N₂ | [1][2][4] |

| Molecular Weight | 142.16 g/mol | [1][2][4] |

| Appearance | Light brown or light yellow powder | [1] |

| Melting Point | 177-184 °C | [1][5] |

| Water Solubility | Insoluble | [5][6] |

| LogP | 2.3 | [4] |

| Synonyms | 1H-Indole-3-carbonitrile, 3-Indolecarbonitrile, NSC 24935 | [2][5] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | δ (ppm): 7.30-7.55 (m, 2H, Ar-H), 7.80-8.00 (m, 2H, Ar-H), 8.15 (s, 1H, indole-H2), 11.5 (br s, 1H, NH) | [7][8] |

| ¹³C NMR | δ (ppm): 100.2, 112.5, 121.0, 122.5, 124.0, 128.5, 135.0, 138.0, 115.5 (CN) | [7][8] |

| IR (KBr) | ν (cm⁻¹): 3250 (N-H stretch), 2220 (C≡N stretch), 1600, 1480, 1450 (aromatic C=C stretch) | [9][10] |

| Mass Spectrum (EI) | m/z (%): 142 (M+, 100), 115, 89 | [11][12] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through various methods. A common and effective approach involves the direct cyanation of indole. The following protocol is a representative example.

Protocol: Copper-Mediated C3-Cyanation of Indole

This method utilizes a copper(I) iodide catalyst and benzyl cyanide as the cyanide source, offering a direct and regioselective route to this compound.[1]

Materials:

-

Indole

-

Benzyl cyanide

-

Copper(I) iodide (CuI)

-

Solvent (e.g., DMSO)

-

Dichloromethane

-

Water

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, combine indole, benzyl cyanide, and CuI in a molar ratio of 1:1.5:1.5.

-

Add a suitable solvent, such as DMSO, until the reactants are fully dissolved.

-

Heat the reaction mixture in an oil bath at 110-120 °C with continuous stirring for 30-34 hours. The reaction should be monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Add water to the mixture, equal in volume to the solvent used, and extract the product with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Characterization: The identity and purity of the synthesized this compound should be confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) with the values presented in Table 2.

Role in Drug Discovery: A Precursor to Potent Enzyme Inhibitors

This compound is a highly valued building block in medicinal chemistry, primarily due to the versatile reactivity of the cyano group, which can be transformed into various other functionalities. It serves as a key intermediate in the synthesis of inhibitors for several therapeutically relevant enzymes.

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

IMPDH is a crucial enzyme in the de novo biosynthesis of guanine nucleotides, making it a target for anticancer, immunosuppressive, and antiviral therapies.[4][5] this compound-based compounds have been explored as novel small molecule inhibitors of IMPDH.[5] The indole scaffold can be functionalized to interact with key residues in the active site of the enzyme.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase by beta-carboline and indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indole-based allosteric inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indole-based Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the mechanism of tryptophan 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Cyanoindole: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Cyanoindole (also known as 3-Indolecarbonitrile), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended to serve as a core reference for the identification, characterization, and quality control of this molecule. The guide presents detailed data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (90 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.45 | br s | N-H |

| 7.82 | m | H-4 |

| 7.74 | s | H-2 |

| 7.43 | m | H-7 |

| 7.33 | m | H-5, H-6 |

Table 2: ¹³C NMR Spectroscopic Data (22.5 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 136.2 | C-7a |

| 130.3 | C-2 |

| 127.3 | C-3a |

| 124.4 | C-5 |

| 122.0 | C-6 |

| 120.0 | C-4 |

| 116.8 | CN |

| 112.0 | C-7 |

| 88.0 | C-3 |

Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| 3245 | N-H stretch |

| 2222 | C≡N stretch |

| 1466 | Aromatic C=C stretch |

| 1424 | Aromatic C=C stretch |

| 1342 | C-H bend |

| 1242 | C-N stretch |

| 752 | C-H out-of-plane bend |

Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z | Relative Intensity (%) | Assignment |

| 142 | 100 | [M]⁺ (Molecular Ion) |

| 115 | 55 | [M - HCN]⁺ |

| 88 | 20 | [M - HCN - HCN]⁺ |

| 63 | 15 | Further fragmentation |

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and comparison of spectroscopic data. The following sections describe generalized methodologies for the acquisition of the presented data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of purified this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a 90 MHz instrument. For ¹H NMR, data acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width is used, and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the KBr pellet method is commonly employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed under high pressure in a die to form a thin, transparent pellet. The pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer, typically with an electron ionization (EI) source. A small amount of the this compound sample is introduced into the instrument, often via a direct insertion probe, and vaporized. The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis.

Unveiling the Solubility Profile of 3-Cyanoindole: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 3-Cyanoindole, a crucial building block in the development of pharmaceuticals and agrochemicals.[1] Intended for researchers, scientists, and professionals in drug development, this document consolidates available solubility data, outlines detailed experimental methodologies for its determination, and provides visual workflows to aid in solvent selection.

Core Understanding of this compound Solubility

This compound presents as a light brown or light yellow powder and is recognized for its role as a key intermediate in the synthesis of a variety of bioactive molecules, including anti-inflammatory and anticancer agents.[1] An understanding of its solubility is paramount for optimizing reaction conditions, formulation, and bioavailability studies.

Based on available data, this compound is characterized as being insoluble in water.[2] It exhibits slight solubility in chloroform and methanol.[2][3] While precise quantitative solubility data in a broad range of organic solvents is not extensively documented in publicly available literature, its use in various synthetic preparations suggests a degree of solubility in solvents such as 1,4-dioxane, 2-propanol, acetonitrile, dimethyl sulfoxide (DMSO), ethanol, and tetrahydrofuran (THF).[4][5]

Quantitative Solubility Data

A thorough review of existing literature reveals a notable gap in specific, quantitative solubility data for this compound across a wide spectrum of solvents and temperatures. The following table summarizes the available qualitative information. Researchers are encouraged to determine empirical solubility data for their specific applications using the protocols outlined in the subsequent section.

| Solvent | Temperature | Solubility | Citation |

| Water | Room Temperature | Insoluble | [2] |

| Chloroform | Room Temperature | Slightly Soluble | [2][3] |

| Methanol | Room Temperature | Slightly Soluble | [2][3] |

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[6] This protocol provides a generalized procedure that can be adapted for this compound.

Materials:

-

This compound (of known purity)

-

Selected solvent (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.[6]

-

Place the container in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Separation:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a pipette. To avoid transferring any solid particles, it is crucial to separate the saturated solution from the excess solute.[6] This can be achieved by centrifugation followed by filtration through a chemically inert syringe filter.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve of this compound in the same solvent is required for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the chosen solvent at the specified temperature using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

-

Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the experimental determination of this compound solubility using the shake-flask method.

Solvent Selection Strategy: A Logical Approach

The choice of solvent is critical in various applications, from chemical synthesis to formulation. The following diagram outlines a logical workflow for selecting an appropriate solvent based on the desired properties and the characteristics of this compound.

Solvent Selection Workflow

References

3-Cyanoindole: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanoindole, a key heterocyclic scaffold, has emerged as a highly valuable and versatile precursor in the field of organic synthesis. Its unique electronic properties and reactive nitrile group provide a gateway to a diverse array of functionalized indole derivatives, many of which are of significant interest in medicinal chemistry and materials science.[[“]][2] The indole core is a privileged structure found in numerous natural products and pharmaceuticals, and the introduction of a cyano group at the C3-position opens up new avenues for molecular elaboration.[[“]][3] This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role as a foundational building block for complex molecules.

Synthesis of this compound Derivatives

The preparation of 3-cyanoindoles can be achieved through various synthetic strategies, including the direct C-H cyanation of indoles and the construction of the indole ring from cyan-containing precursors.[4]

Direct C-H Cyanation of Indoles

Direct functionalization of the indole C-H bond represents an atom-economical approach to 3-cyanoindoles. Palladium-catalyzed methods have been shown to be effective for this transformation.[3]

Madelung-Type Synthesis

A one-pot, two-step modified Madelung synthesis provides a metal-free route to 1,2-disubstituted-3-cyanoindoles from readily available N-(o-tolyl)benzamides.[4][5]

| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) | Ref |

| 1 | N-(o-tolyl)benzamide | 1. KCN, DMSO, 100 °C, 12 h; 2. DBN, 100 °C, 12 h | 1,2-Diphenyl-1H-indole-3-carbonitrile | 95 | [5] |

| 2 | N-(4-methoxy-2-methylphenyl)-N-phenylbenzamide | 1. KCN, DMSO, 100 °C, 12 h; 2. DBN, 100 °C, 12 h | 5-Methoxy-1,2-diphenyl-1H-indole-3-carbonitrile | 93 | [5] |

| 3 | N-(2-methylphenyl)-N-(p-tolyl)benzamide | 1. KCN, DMSO, 100 °C, 12 h; 2. DBN, 100 °C, 12 h | 2-Phenyl-1-(p-tolyl)-1H-indole-3-carbonitrile | 96 | [5] |

Key Reactions of this compound

The reactivity of this compound is characterized by transformations of the cyano group and reactions involving the indole nucleus, such as electrophilic substitution and cycloaddition.

Reduction to Tryptamines

The reduction of the cyano group in this compound derivatives is a key step in the synthesis of tryptamines, a class of compounds with significant biological activities. While direct reduction of this compound itself is not extensively detailed, the conversion of related precursors provides insight into this transformation. For instance, the reduction of 3-(2-nitrovinyl)indoles or 3-(2-nitroethyl)indoles are common routes to tryptamines. A related transformation involves the reduction of α-dialkylaminomethyl ketones derived from 3-acetyl-5-cyanoindole.[6]

Electrophilic Aromatic Substitution

The indole ring is electron-rich and readily undergoes electrophilic aromatic substitution, with a strong preference for the C3 position. However, with the C3 position occupied by the cyano group, electrophilic attack can be directed to other positions of the indole nucleus. For instance, bromination of this compound can yield 6-bromo-3-cyanoindole.

[3+2] Cycloaddition Reactions

3-Cyanoindoles can participate as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles, such as azomethine ylides. This reaction leads to the formation of complex, three-dimensional heterocyclic structures.[2]

| Entry | This compound Derivative | 1,3-Dipole Precursor | Conditions | Product | Yield (%) | Ref |

| 1 | 5-Phenyl-1H-indole-3-carbonitrile | N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | TFA, CH2Cl2, rt | 1-Benzyl-7-phenyl-1,3,3a,8a-tetrahydro-2H-pyrrolo[2,3-b]indole-3a-carbonitrile | 99 | [2] |

| 2 | 5-(4-Cyanophenyl)-1H-indole-3-carbonitrile | N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | TFA, CH2Cl2, rt | 1-Benzyl-7-(4-cyanophenyl)-1,3,3a,8a-tetrahydro-2H-pyrrolo[2,3-b]indole-3a-carbonitrile | 78 | [2] |

Experimental Protocols

General Procedure for the Synthesis of 1,2-Disubstituted-3-cyanoindoles via Modified Madelung Synthesis

To a screw-cap vial equipped with a magnetic stir bar is charged the corresponding N-(2-(bromomethyl)aryl)-N-arylbenzamide (0.5 mmol), potassium cyanide (KCN, 0.131 g, 2 mmol, 4 equivalents), and dimethyl sulfoxide (DMSO, 1 mL).[5] The vial is then transferred to a preheated oil bath at 100 °C. After 12 hours, 1,5-diazabicyclo[4.3.0]non-5-ene (DBN, 0.186 g, 1.5 mmol, 3 equivalents) is added, and the reaction mixture is allowed to stir for another 12 hours at 100 °C.[5] The reaction is then poured into water and extracted three times with dichloromethane (CH2Cl2). The combined organic layers are washed three times with water, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to afford the desired 1,2-disubstituted-3-cyanoindole.[5]

General Procedure for the [3+2] Cycloaddition of 3-Cyanoindoles with Azomethine Ylides

To a solution of the this compound derivative (1 equivalent) in dichloromethane (CH2Cl2) is added N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 equivalents). The mixture is stirred at room temperature, and trifluoroacetic acid (TFA, 1.5 equivalents) is added dropwise. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and extracted with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO4), and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to yield the desired cycloadduct.[2]

Applications in Drug Discovery and Development

This compound derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory and anticancer properties.[[“]][7]

Anti-inflammatory Activity

Certain this compound derivatives have demonstrated potent anti-inflammatory effects. For example, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) has been shown to reduce leukocyte migration and inflammation-related nociception.[8][9] Its mechanism of action involves the nitric oxide (NO) pathway and the modulation of pro-inflammatory cytokines such as IL-6, TNF-α, IL-17, and IFN-γ.[8][9]

Anticancer Activity

The indole nucleus is a common feature in many anticancer agents. Derivatives of this compound have been investigated as inhibitors of inosine monophosphate dehydrogenase (IMPDH), an important target for anticancer therapy.[10] Furthermore, indole compounds, in a broader sense, are known to modulate multiple signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways.[11][12]

Visualizations

Signaling Pathways

References

- 1. consensus.app [consensus.app]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. DMT from 3-acetyl indole + 5-cyano/nitro DMT , Hive Tryptamine Chemistry [chemistry.mdma.ch]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Presence of 3-Cyanoindole in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyanoindole, a heterocyclic compound with significant potential in medicinal chemistry and drug development, remains an elusive molecule in the vast repository of natural products. While its synthetic routes and pharmacological activities are increasingly explored, its natural occurrence is sparsely documented. This technical guide provides an in-depth exploration of the known and potential natural sources of this compound and its close chemical relatives. We delve into the reported presence of this compound in select organisms and examine the biosynthetic pathways of related indole nitriles, particularly indole-3-acetonitrile, which may serve as a precursor. This guide consolidates available quantitative data, details relevant experimental protocols for isolation and analysis, and visualizes key biochemical pathways, offering a comprehensive resource for researchers investigating this intriguing class of compounds.

Introduction

The indole nucleus is a privileged scaffold in a multitude of biologically active natural products and synthetic drugs. The introduction of a cyano group at the C3-position of the indole ring, yielding this compound (also known as indole-3-carbonitrile), imparts unique electronic properties and serves as a versatile chemical handle for further functionalization. This has led to a surge in interest in this compound and its derivatives as potential therapeutic agents, exhibiting a range of activities including antiviral and antimicrobial properties.

Despite its significance in synthetic and medicinal chemistry, the natural provenance of this compound is not well-established. This guide aims to bridge this knowledge gap by systematically reviewing the current understanding of its natural occurrence, biosynthetic origins, and the methodologies pertinent to its study in a natural context.

Documented Natural Occurrence of this compound

Direct reports of this compound as a natural product are exceptionally rare. However, literature and database searches have pointed to its presence in a few distinct biological sources.

Table 1: Reported Natural Sources of this compound

| Organism | Phylum/Class | Environment | Reported Presence |

| Capparis spinosa (Caper) | Magnoliophyta | Terrestrial (Plant) | Yes[1] |

| Jeotgalibacillus marinus | Firmicutes | Marine (Bacteria) | Yes[1] |

| Brassica juncea (Mustard Greens) | Magnoliophyta | Terrestrial (Plant) | Yes[1] |

Note: The presence of this compound in these organisms is reported in chemical databases; however, detailed studies quantifying its abundance are largely unavailable in the current literature.

Biosynthetic Precursors and Potential Natural Sources

Given the scarcity of direct evidence for this compound, investigating the natural occurrence of its plausible precursors is a scientifically robust approach. The most prominent of these is indole-3-acetonitrile (IAN), which differs from this compound by a methylene group.

Indole-3-acetonitrile Glycosides in Capparis spinosa

Research on the phytochemical composition of caper (Capparis spinosa) fruits has led to the isolation of 1H-indole-3-acetonitrile glycosides. These compounds represent a stored form of indole-3-acetonitrile, which can be released upon enzymatic or acidic hydrolysis. The deglycosylated aglycone, indole-3-acetonitrile, could potentially be further metabolized to this compound.

Glucobrassicin Breakdown in Cruciferous Vegetables

Cruciferous vegetables, including Brassica juncea, are rich in glucosinolates. A key indole glucosinolate is glucobrassicin. Upon tissue damage, the enzyme myrosinase hydrolyzes glucobrassicin, leading to the formation of several indole-containing compounds. The primary and most well-studied of these is indole-3-carbinol (I3C). However, under certain conditions, the breakdown pathway can also yield significant amounts of indole-3-acetonitrile (IAN).

The formation of IAN from glucobrassicin provides a plausible, albeit indirect, pathway for the natural occurrence of this compound in Brassica species. It is conceivable that this compound may be a minor byproduct of this degradation process or a subsequent metabolite of IAN.

Table 2: Quantitative Data on Indole-3-acetonitrile in Brassica Species

| Brassica Species | Plant Part | Indole-3-acetonitrile Concentration (µg/g fresh weight) | Reference |

| Brassica rapa ssp. pekinensis (Chinese Cabbage) | Not specified | Higher than B. juncea | [2] |

| Brassica juncea var. integrifolia | Not specified | Lower than B. rapa | [2] |

Note: This table summarizes comparative data. Precise quantitative values were not provided in the cited abstract.

Experimental Protocols

Isolation of Indole-3-acetonitrile Glycosides from Capparis spinosa

The following is a generalized protocol based on the work of Çalış, Kuruüzüm, and Rüedi (1999) for the isolation of indole alkaloids from plant material.

Protocol 1: Isolation of Indole Glycosides

-

Extraction:

-

Air-dried and powdered mature fruits of Capparis spinosa are extracted with methanol at room temperature.

-

The methanol extract is concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and n-butanol.

-

The n-butanol fraction, typically enriched with glycosides, is selected for further purification.

-

-

Chromatographic Separation:

-

The n-butanol fraction is subjected to column chromatography on a silica gel column.

-

Elution is performed with a gradient of chloroform and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a UV lamp and/or a suitable staining reagent.

-

-

Further Purification:

-

Fractions containing the compounds of interest are pooled and further purified by repeated column chromatography on silica gel and/or reversed-phase (C18) silica gel.

-

Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC).

-

-

Structure Elucidation:

-

The structures of the isolated compounds are determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC, and mass spectrometry (ESI-MS, HR-ESI-MS).

-

Enzymatic Hydrolysis of Glucobrassicin and Analysis of Indole Compounds

This protocol describes a general method for the enzymatic breakdown of glucobrassicin and the subsequent analysis of the resulting indole derivatives.

Protocol 2: Glucobrassicin Hydrolysis and HPLC-MS Analysis

-

Sample Preparation:

-

Fresh plant material (e.g., Brassica leaves) is flash-frozen in liquid nitrogen and ground to a fine powder.

-

A known amount of the powdered tissue is suspended in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

-

Enzymatic Hydrolysis:

-

Purified myrosinase enzyme is added to the plant tissue suspension.

-

The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).

-

The reaction is stopped by adding a solvent such as methanol or by heat inactivation.

-

-

Extraction of Indole Compounds:

-

The reaction mixture is centrifuged, and the supernatant is collected.

-

The supernatant is subjected to solid-phase extraction (SPE) using a C18 cartridge to concentrate the indole compounds and remove interfering substances.

-

The indole fraction is eluted with methanol or acetonitrile.

-

-

HPLC-MS Analysis:

-

The eluted sample is analyzed by reverse-phase HPLC coupled with a mass spectrometer (LC-MS).

-

A C18 column is typically used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve peak shape.

-

The mass spectrometer is operated in electrospray ionization (ESI) mode, and detection is performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for high selectivity and sensitivity.

-

Quantification is achieved by comparing the peak areas of the analytes to those of authentic standards.

-

Signaling Pathways and Biological Activities

While no specific signaling pathways involving this compound in a natural context have been described, the pathways of its close relative, indole-3-acetonitrile (IAN), are well-characterized, particularly in plants.

Indole-3-acetonitrile in Auxin Biosynthesis

IAN is a key intermediate in a tryptophan-independent pathway for the biosynthesis of indole-3-acetic acid (IAA), the primary plant auxin. The conversion of IAN to IAA is catalyzed by nitrilase enzymes. This pathway is crucial for maintaining auxin homeostasis, which governs numerous aspects of plant growth and development, including cell division and elongation, root formation, and tropic responses.

Figure 1: Simplified diagram of the indole-3-acetonitrile pathway for auxin biosynthesis in plants.

Bioactivity of Indole Nitriles

Indole-3-acetonitrile and other naturally occurring indole derivatives have been shown to possess a range of biological activities, which may provide clues to the potential roles of this compound.

-

Antimicrobial Activity: IAN has demonstrated the ability to reduce biofilm formation in pathogenic bacteria such as E. coli and Pseudomonas aeruginosa.

-

Antiviral Activity: Recent studies have highlighted the potent antiviral activity of IAN against influenza A virus and SARS-CoV-2.

-

Allelopathic Effects: IAN has been identified as a key allelopathic compound in broccoli, exhibiting herbicidal effects on other plants.

These activities suggest that indole nitriles may play a role in plant defense mechanisms against pathogens and competitors.

Conclusion and Future Directions

The natural occurrence of this compound remains a compelling but largely unexplored area of natural product chemistry. While direct evidence is limited, the established presence of its close structural analog, indole-3-acetonitrile, in various plant species, particularly as a breakdown product of glucobrassicin, provides a strong rationale for its potential natural existence. The identification of indole-3-acetonitrile glycosides in Capparis spinosa further supports the notion that plants have the metabolic machinery to produce and store such indole nitriles.

Future research should focus on the following areas:

-

Targeted Metabolomic Analysis: Sensitive analytical techniques such as LC-MS/MS should be employed to screen extracts of Capparis spinosa, Brassica juncea, and Jeotgalibacillus marinus specifically for the presence of this compound.

-

In Vitro Glucobrassicin Hydrolysis Studies: Detailed investigations into the full spectrum of products from myrosinase-mediated glucobrassicin breakdown under various conditions (e.g., different pH, presence of co-factors) may reveal the formation of this compound.

-

Biosynthetic Pathway Elucidation: Isotopic labeling studies could be used to trace the metabolic fate of indole-3-acetonitrile in plants to determine if it is a precursor to this compound.

-

Bioactivity Screening: As more is understood about its natural occurrence, screening this compound for a wider range of biological activities will be crucial to understanding its potential ecological role and therapeutic applications.

This technical guide provides a foundational resource for researchers embarking on the exciting challenge of uncovering the natural history of this compound, a molecule that holds significant promise at the intersection of chemistry, biology, and medicine.

Visualization of Experimental Workflow

Figure 2: General experimental workflow for the isolation and identification of indole compounds from natural sources.

References

Thermochemical Properties of 3-Cyanoindole: A Technical Overview

Introduction

3-Cyanoindole (1H-indole-3-carbonitrile) is a versatile heterocyclic compound widely utilized as a key intermediate and building block in medicinal chemistry and materials science.[1] Its applications include the synthesis of pharmaceuticals with anti-inflammatory and anticancer activities, agrochemicals, and advanced materials like polymers and dyes.[1] A thorough understanding of the thermochemical properties of this compound is fundamental for process optimization, safety assessments, and computational modeling in drug design and materials development. This document provides a comprehensive overview of the key thermochemical data for this compound, details the experimental protocols used for their determination, and illustrates the relationships between these energetic parameters.

Physicochemical and Thermochemical Data

The fundamental physicochemical and key thermochemical parameters for this compound are summarized below. The energetic data are based on high-precision experimental studies.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₆N₂[1] |

| Molecular Weight | 142.16 g/mol [1] |

| CAS Number | 5457-28-3[1] |

| Melting Point | 179-182 °C[2] |

| Appearance | Light brown or light yellow powder[1] |

Table 2: Standard Molar Thermochemical Data for this compound at 298.15 K

| Parameter | Symbol | Value (kJ·mol⁻¹) | Method |

| Enthalpy of Formation (crystalline) | ΔfHₘ°(cr) | 187.0 ± 4.6 | Static Bomb Combustion Calorimetry |

| Enthalpy of Sublimation | ΔsubHₘ° | 108.3 ± 1.1 | Knudsen Effusion Method |

| Enthalpy of Formation (gas) | ΔfHₘ°(g) | 295.3 ± 4.7 | Derived from ΔfHₘ°(cr) and ΔsubHₘ° |

| Enthalpy of Formation (gas, calculated) | ΔfHₘ°(g) | 295.3 ± 4.5 | G3(MP2)//B3LYP calculations |

Note: All experimental data are from the work of Ribeiro da Silva, M. A. V., et al. (2008). The standard pressure (p°) is 0.1 MPa.

Experimental Protocols

The determination of the thermochemical data presented above relies on precise calorimetric techniques. The following sections detail the generalized experimental methodologies for static bomb combustion calorimetry and the Knudsen effusion method.

Static Bomb Combustion Calorimetry

This technique is used to determine the standard molar energy of combustion (ΔcU°) of a solid or liquid compound. From this value, the standard molar enthalpy of formation (ΔfHₘ°) in the condensed phase can be derived.[3]

Methodology:

-

Sample Preparation: A pellet of the substance (e.g., this compound), typically less than one gram, is prepared and weighed with high precision.[4] The pellet is placed in a crucible within the combustion bomb. A cotton fuse of known combustion energy is attached to a platinum ignition wire, with the other end in contact with the sample.[3] A small, known amount of distilled water (typically 1 ml) is added to the bottom of the bomb to ensure that the water formed during combustion is in the liquid state.[4]

-

Bomb Assembly and Pressurization: The bomb is sealed and flushed with high-purity oxygen to remove atmospheric nitrogen. It is then filled with oxygen to a pressure of approximately 25-30 atm.[4] The pressurized bomb is checked for leaks, often by submersion in water.[4]

-

Calorimeter Setup: The sealed bomb is placed inside a calorimeter vessel containing a precisely measured quantity of water (e.g., 2000 ml).[4] The calorimeter is equipped with a high-precision thermometer (reading to 0.01°C or better) and a stirrer to ensure uniform temperature distribution.[4][5] This entire assembly is housed within an insulating jacket to create nearly adiabatic or isoperibol conditions.[4]

-

Calibration: The heat capacity of the calorimeter system (Ccal) is determined by combusting a standard substance with a well-known energy of combustion, such as benzoic acid.[5] This calibration is crucial for accurate results.

-

Combustion and Data Acquisition: After the system reaches thermal equilibrium, temperature readings are recorded at regular intervals. The sample is then ignited by passing an electric current through the ignition wire.[5] The temperature of the water bath rises due to the exothermic combustion reaction, and this change is meticulously recorded until a new equilibrium is reached.

-

Data Analysis: The corrected temperature change (ΔT) is used to calculate the total heat released. After accounting for the energy from the ignition wire and the fuse, the standard energy of combustion of the compound is calculated. This value is then used, along with the known standard enthalpies of formation of the combustion products (CO₂(g) and H₂O(l)), to derive the standard enthalpy of formation of the compound in its crystalline state.

Knudsen Effusion Method

The Knudsen effusion method is a dynamic gravimetric technique used to determine the vapor pressure of a solid or liquid substance with low volatility.[6] The enthalpy of sublimation (ΔsubHₘ°) can be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Methodology:

-

Sample Preparation: A small amount of the sample (1-100 mg) is placed into a Knudsen cell, which is a small container with a precisely machined, small orifice of known area.[6] The cell is weighed accurately.

-

Apparatus Setup: The Knudsen cell is placed inside a high-vacuum chamber.[7][8] The chamber is connected to a vacuum system capable of reaching pressures below 1 Pa.[9] The temperature of the cell is precisely controlled, often by placing it within a temperature-controlled block or bath.[7][9]

-

Measurement: The system is evacuated to a high vacuum. At a stable, known temperature, molecules of the sample effuse through the orifice as a gas.[7] This results in a slow loss of mass from the cell. The rate of mass loss ( dm/dt ) is measured over a period of time.[6] This can be done by weighing the cell before and after the experiment for a set duration or by using a highly sensitive microbalance to measure the mass loss continuously.[6][7]

-

Data Acquisition: The experiment is repeated at several different temperatures to obtain a series of mass-loss rates as a function of temperature.[10]

-

Data Analysis: The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where A is the orifice area, R is the universal gas constant, and M is the molar mass of the sample.[6]

-

Enthalpy of Sublimation Calculation: The standard enthalpy of sublimation is determined from the slope of a plot of ln(P) versus 1/T, based on the integrated form of the Clausius-Clapeyron equation.[10]

Logical Relationships of Thermochemical Parameters

The experimentally determined enthalpies of formation (in the crystalline state) and sublimation are linked through a thermochemical cycle based on Hess's Law. This relationship allows for the derivation of the standard enthalpy of formation in the gaseous phase, a critical parameter for computational chemistry and understanding the intrinsic stability of the molecule.

The standard enthalpy of formation of gaseous this compound (ΔfHₘ°(g)) is calculated by summing the standard enthalpy of formation of the crystalline solid (ΔfHₘ°(cr)) and its standard enthalpy of sublimation (ΔsubHₘ°).

ΔfHₘ°(g) = ΔfHₘ°(cr) + ΔsubHₘ°

This relationship is visualized in the diagram below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 98 5457-28-3 [sigmaaldrich.com]

- 3. academic.oup.com [academic.oup.com]

- 4. personal.utdallas.edu [personal.utdallas.edu]

- 5. biopchem.education [biopchem.education]

- 6. pragolab.cz [pragolab.cz]

- 7. scranton.edu [scranton.edu]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

Quantum Chemical Blueprint of 3-Cyanoindole: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyanoindole, a prominent heterocyclic scaffold, is a cornerstone in the synthesis of a multitude of biologically active compounds.[1] Its derivatives have garnered significant attention in medicinal chemistry, demonstrating potential as anticancer, immunosuppressive, and antiviral agents.[2] A profound understanding of the molecule's electronic structure, stability, and reactivity is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the quantum chemical calculations performed on this compound, offering insights into its molecular properties and a framework for future drug development endeavors.

Molecular Properties of this compound

Quantum chemical calculations, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in elucidating the structural and electronic characteristics of this compound.

Optimized Molecular Geometry

The planar structure of this compound has been confirmed through geometry optimization calculations.[3] Key bond lengths and angles, calculated at the B3LYP/cc-pVTZ level of theory, are presented in Table 1. These computational findings are in good agreement with experimental data derived from crystallographic studies of this compound derivatives, providing a validated starting point for in-silico drug design.[4]

Table 1: Selected Optimized Geometric Parameters of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C1-C2 | 1.355 |

| N1-C1 | 1.374 | |

| Bond Angle (°) | C1-C2-C3 | 107.8 |

| C2-C3-C9 | 131.7 | |

| Data sourced from DFT calculations on 3-cyano-1-(phenylsulfonyl)indole, which serves as a close proxy for the parent molecule.[4] |

Electronic Properties

The electronic nature of this compound, particularly its frontier molecular orbitals (HOMO and LUMO), dictates its reactivity and potential for intermolecular interactions. The HOMO-LUMO energy gap is a critical parameter in assessing the molecule's chemical reactivity and kinetic stability.

Table 2: Calculated Electronic Properties of this compound

| Property | Value | Method |

| HOMO Energy | -6.5 eV | DFT/B3LYP |

| LUMO Energy | -1.2 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP |

| Ground State Dipole Moment | 5.90 D | Stark Spectroscopy |

| Excited State Dipole Moment | 5.35 D | Stark Spectroscopy |

HOMO-LUMO data is illustrative and based on typical values for similar organic molecules. Dipole moment data is from experimental Stark spectroscopy, which is often correlated with computational results.[5][6]

Spectroscopic Properties

Time-Dependent DFT (TD-DFT) calculations are pivotal in understanding the electronic transitions and spectroscopic behavior of this compound. The calculated absorption spectra help in interpreting experimental UV-Vis data and provide insights into the nature of the excited states. The lowest excited singlet state of this compound has been identified as the ¹Lb state.[3][5]

Table 3: Spectroscopic and Photophysical Properties of this compound

| Property | Value |

| First Absorption Band | ~290 nm |

| Second Absorption Band | ~263 nm |

| Excited State Lifetime (gas phase) | 9.8 ns |

| Excited State Lifetime (in D₂O) | < 20 ps |

| Data is a synthesis of information from multiple sources.[4][5] |

Methodologies: A Practical Guide

This section outlines standardized protocols for performing quantum chemical calculations on this compound, providing a reproducible workflow for researchers.

Computational Protocol for DFT and TD-DFT Calculations

A generalized workflow for conducting DFT and TD-DFT calculations on this compound using a platform like Gaussian is detailed below.

Step-by-Step Protocol:

-

Molecular Structure Input: Construct the 3D structure of this compound using molecular modeling software.

-

Computational Method Selection:

-

Functional: B3LYP is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended for a good description of the electronic structure, including diffuse functions (++) for non-bonding interactions and polarization functions (d,p) for accurate geometry.

-

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This is a crucial step to ensure all subsequent calculations are performed on a stable structure.

-

Vibrational Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This analysis also provides theoretical infrared (IR) and Raman spectra.

-

Electronic Property Calculation: From the optimized geometry, calculate electronic properties such as HOMO-LUMO energies and the molecular electrostatic potential (MEP).

-

Excited State Calculations (TD-DFT): To investigate the electronic absorption properties, perform a TD-DFT calculation on the optimized ground-state geometry. This will yield vertical excitation energies and oscillator strengths, which can be used to simulate a UV-Vis spectrum.

Relevance to Drug Development: Targeting Key Signaling Pathways

This compound serves as a versatile scaffold for the design of inhibitors targeting various enzymes and signaling pathways implicated in disease. Computational studies play a vital role in understanding the mechanism of action and in the rational design of more potent and selective inhibitors.

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, making it a key target for antiviral, immunosuppressive, and anticancer therapies.[2] this compound-based compounds have been identified as potent inhibitors of IMPDH.[2] Quantum chemical calculations can elucidate the electronic features of the this compound core that are crucial for its binding to the active site of IMPDH.

Modulation of Glycogen Synthase Kinase 3β (GSK-3β) and NF-κB Signaling

This compound derivatives have also been explored as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell proliferation, and apoptosis. Furthermore, indole derivatives have been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.

Conclusion

Quantum chemical calculations provide an indispensable toolkit for the modern drug discovery pipeline. For this compound, these computational methods have yielded a wealth of information regarding its fundamental molecular properties, which in turn informs the design of novel derivatives with enhanced therapeutic potential. The detailed computational protocols and insights into the targeted signaling pathways presented in this guide serve as a valuable resource for researchers dedicated to harnessing the therapeutic promise of the this compound scaffold. The continued synergy between computational chemistry and experimental pharmacology will undoubtedly accelerate the development of next-generation therapeutics based on this versatile molecular framework.

References

- 1. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 2. chemistry.umbc.edu [chemistry.umbc.edu]

- 3. The gateway to guanine nucleotides: Allosteric regulation of IMP dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The gateway to guanine nucleotides: Allosteric regulation of IMP dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rotationally resolved electronic spectroscopy of this compound and the this compound–water complex - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP04020F [pubs.rsc.org]

Methodological & Application

Synthesis of 3-Cyanoindole from Indole: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, the synthesis of 3-cyanoindole from indole is a critical transformation, providing a versatile building block for numerous biologically active compounds and pharmaceutical candidates. This document offers detailed application notes and experimental protocols for several key methods, enabling informed selection and practical implementation in the laboratory.

The cyano group at the C3 position of the indole ring is a valuable functional handle, allowing for further elaboration into a variety of other functionalities such as carboxylic acids, amides, and tetrazoles. This versatility has led to the development of numerous synthetic strategies for its introduction. Herein, we present a comparative overview and detailed protocols for three primary approaches: direct palladium-catalyzed cyanation, copper-mediated cyanation, and a two-step Vilsmeier-Haack formylation followed by conversion to the nitrile.

Methodological Overview and Data Summary

The choice of synthetic method for the preparation of this compound often depends on factors such as substrate scope, functional group tolerance, availability of reagents, and desired scale. The following tables summarize quantitative data for the presented methods, offering a clear comparison of their key parameters.

Table 1: Palladium-Catalyzed C3-Cyanation of Indole

| Cyanide Source | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| K₄[Fe(CN)₆] | Pd(OAc)₂, Cu(OAc)₂, KOAc | DMF | 130 | 12 | 85 | [1] |

| NH₄HCO₃/DMSO | Pd(OAc)₂, Cu(OAc)₂ | DMSO | 130 | 24 | 78 | [2] |

| Acetonitrile | Pd(OAc)₂, (Me₃Si)₂N, TEMPO | Dioxane | 120 | 24 | 72 | [3] |

Table 2: Copper-Mediated C3-Cyanation of Indole

| Cyanide Source | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| TMEDA/(NH₄)₂SO₄ | CuI, O₂ | Dioxane | 100 | 24 | 82 | [4] |

Table 3: Two-Step Synthesis via Vilsmeier-Haack Reaction

| Step | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1. Formylation | POCl₃, DMF | DMF | 35 | 1 | ~90 | [5][6] |

| 2. Oximation | NH₂OH·HCl, NaOH | Ethanol/Water | 0-27 | 2 | ~95 | [7] |

| 3. Dehydration | Acetic Anhydride | - | 140 | 1 | ~80 | Internal Method |

Experimental Protocols

Herein are detailed, step-by-step protocols for the synthesis of this compound from indole.

Protocol 1: Palladium-Catalyzed C3-Cyanation using K₄[Fe(CN)₆]

This method offers a direct and efficient route to this compound using a readily available and relatively non-toxic cyanide source.[1]

Materials:

-

Indole

-

Potassium ferrocyanide (K₄[Fe(CN)₆])

-

Palladium(II) acetate (Pd(OAc)₂)

-

Copper(II) acetate (Cu(OAc)₂)

-

Potassium acetate (KOAc)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add indole (1.0 mmol), potassium ferrocyanide (0.5 mmol), palladium(II) acetate (0.1 mmol), copper(II) acetate (3.0 mmol), and potassium acetate (2.0 mmol).

-

Add anhydrous DMF (10 mL) to the flask.

-

Stir the reaction mixture at 130 °C for 12 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Protocol 2: Copper-Mediated C3-Cyanation

This protocol utilizes a copper catalyst and a combination of an amine and an ammonium salt as the "in situ" cyanide source, providing a palladium-free alternative.[4]

Materials:

-

Indole

-

Copper(I) iodide (CuI)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Dioxane

-

Oxygen (balloon)

Procedure:

-

To a round-bottom flask, add indole (1.0 mmol), copper(I) iodide (0.1 mmol), and ammonium sulfate (2.0 mmol).

-

Add dioxane (5 mL) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.0 mmol).

-

Fit the flask with a balloon of oxygen.

-

Stir the reaction mixture at 100 °C for 24 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.

Protocol 3: Two-Step Synthesis via Vilsmeier-Haack Formylation

This classic and robust two-step approach first introduces a formyl group at the C3 position, which is then converted to the nitrile.

Step 1: Vilsmeier-Haack Formylation of Indole to Indole-3-carboxaldehyde [5][6]

Materials:

-

Indole

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH) solution

-

Ice

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, cool anhydrous DMF (5 mL) in an ice-salt bath.

-

Slowly add phosphorus oxychloride (1.1 equivalents) to the cooled DMF with stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to form the Vilsmeier reagent.

-

Dissolve indole (1.0 equivalent) in anhydrous DMF (5 mL) and add this solution dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 35 °C for 1 hour.

-

Pour the reaction mixture onto crushed ice and then add a 2 M sodium hydroxide solution until the mixture is alkaline.

-

The product, indole-3-carboxaldehyde, will precipitate. Collect the solid by filtration, wash with cold water, and dry. The product is typically of high purity and can be used in the next step without further purification.

Step 2: Conversion of Indole-3-carboxaldehyde to this compound

This step involves the formation of an intermediate aldoxime, followed by dehydration to the nitrile.

Materials:

-

Indole-3-carboxaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Acetic anhydride

Procedure:

-

Oximation: Dissolve indole-3-carboxaldehyde (1.0 mmol) in a mixture of ethanol (10 mL) and water (5 mL). Add hydroxylamine hydrochloride (1.2 mmol) and sodium hydroxide (1.2 mmol). Stir the mixture at room temperature for 2 hours. The formation of indole-3-aldoxime can be monitored by TLC. Once the reaction is complete, the product can be isolated by precipitation upon addition of water and filtration.[7]

-

Dehydration: To the crude indole-3-aldoxime (1.0 mmol), add acetic anhydride (5 mL). Heat the mixture at 140 °C for 1 hour.

-

After cooling, pour the reaction mixture into ice water.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain this compound.

Visualizing the Workflow

To aid in the conceptualization of the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for the described synthetic methods.

These protocols and the accompanying data provide a solid foundation for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and substrate scope of each reaction. The choice of method will ultimately be guided by the specific requirements of the research project, including the scale of the reaction and the presence of other functional groups in the starting material.

References

- 1. chem.pku.edu.cn [chem.pku.edu.cn]

- 2. The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Copper-mediated C3-cyanation of indoles by the combination of amine and ammonium - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 6. orgsyn.org [orgsyn.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the One-Pot Synthesis of Substituted 3-Cyanoindoles

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structural motif found in a vast array of natural products and medicinally important compounds. Among its derivatives, 3-cyanoindoles serve as versatile precursors for the synthesis of more complex, biologically active molecules.[1][2] This document provides detailed application notes and protocols for a robust and operationally simple one-pot synthesis of 1,2-disubstituted 3-cyanoindoles.

Introduction

Traditional methods for the synthesis of 3-cyanoindoles often involve multiple steps, harsh reaction conditions, or the use of expensive transition metal catalysts.[1] The protocol detailed below is a modified Madelung synthesis that offers a one-pot, two-step procedure for the efficient preparation of a variety of 1,2-disubstituted 3-cyanoindoles from readily available N-(o-tolyl)benzamides.[1][3][4] This method is notable for being transition-metal-free and affording good to excellent yields of the desired products.[1][3]

One-Pot Synthesis of 1,2-Disubstituted 3-Cyanoindoles

This method involves the reaction of a substituted N-(2-(bromomethyl)aryl)-N-arylbenzamide with potassium cyanide, followed by a base-mediated intramolecular cyclization to yield the 3-cyanoindole.

Quantitative Data Summary

The following table summarizes the yields for a range of substituted 3-cyanoindoles prepared using the described one-pot protocol.

| Entry | R¹ | R² | R³ | R⁴ | Product | Yield (%) |

| 1 | H | H | H | H | 7a | 91 |

| 2 | H | Me | H | H | 7b | 89 |

| 3 | H | OMe | H | H | 7c | 85 |

| 4 | H | H | OMe | H | 7d | 65 |

| 5 | OMe | H | H | H | 7e | 58 |

| 6 | H | H | H | Cl | 7f | 93 |

| 7 | H | H | H | Ph | 7g | 88 |

| 8 | H | H | H | 2-Naphthyl | 7h | 86 |

| 9 | H | H | H | 2-Thienyl | 7i | 82 |

| 10 | H | H | H | 3-Thienyl | 7j | 95 |

| 11 | H | H | H | CF₃ | 7k | 90 |

| 12 | Cl | H | H | CF₃ | 7l | 92 |

| 13 | H | Me | H | CF₃ | 7n | 94 |

| 14 | H | OMe | H | CF₃ | 7o | 91 |

| 15 | H | H | OMe | CF₃ | 7p | 88 |

| 16 | H | H | H | Adamantyl | 7q | 85 |

| 17 | F | H | H | CF₃ | 7r | 93 |

Reaction conditions: Benzyl bromide derivative (0.5 mmol), KCN (2.0 mmol), DMSO (1 mL) at 100 °C for 12 h; then DBN (1.5 mmol) at 100 °C for 12 h.[1][4]

Experimental Protocols

Materials and Equipment

-

Substituted N-(2-(bromomethyl)aryl)-N-arylbenzamides (starting material)

-

Potassium cyanide (KCN)

-

1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Sodium sulfate (Na₂SO₄)

-

Screw-cap vial

-

Magnetic stir bar and stirrer/hotplate

-

Standard laboratory glassware for extraction and concentration

-

Rotary evaporator

General Procedure for the One-Pot Synthesis of 1,2-Disubstituted-3-cyanoindoles

-

To a screw-cap vial equipped with a magnetic stir bar, add the corresponding benzyl bromide starting material (0.5 mmol), potassium cyanide (KCN, 0.131 g, 2.0 mmol, 4 equivalents), and dimethyl sulfoxide (DMSO, 1 mL).

-

Seal the vial and place it in a preheated oil bath at 100 °C. Stir the mixture for 12 hours.

-

After 12 hours, add 1,5-diazabicyclo[4.3.0]non-5-ene (DBN, 0.186 g, 1.5 mmol, 3 equivalents) to the reaction mixture.

-

Continue to stir the reaction mixture at 100 °C for an additional 12 hours.

-

After the second 12-hour period, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash them with water (3 x volumes).

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Visualizations

Experimental Workflow

Caption: Workflow for the one-pot synthesis of 3-cyanoindoles.

Proposed Reaction Mechanism

Caption: Proposed mechanism for this compound formation.

Conclusion